N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Overview
Description
N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and oxazole derivatives, such as:
- N-(3-Chlorophenyl)-2-[5-(methyl)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
- N-(3-Chlorophenyl)-2-[5-(ethyl)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Uniqueness
What sets N-(3-Chlorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(2)16-10-14(20-23-16)15-7-4-8-21(15)17(22)19-13-6-3-5-12(18)9-13/h3,5-6,9-11,15H,4,7-8H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUERXIUZMWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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